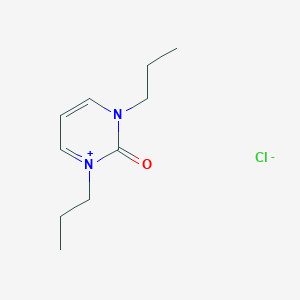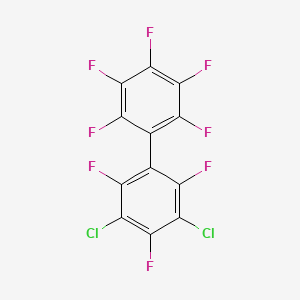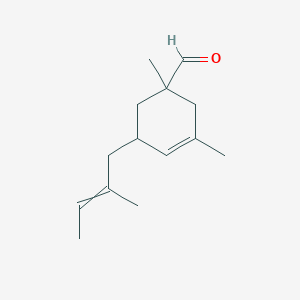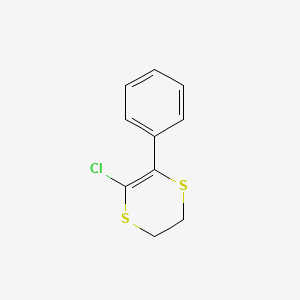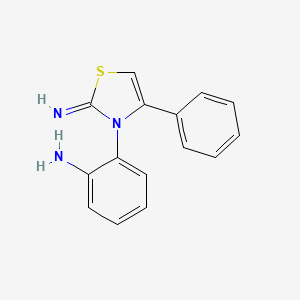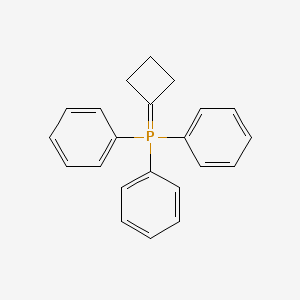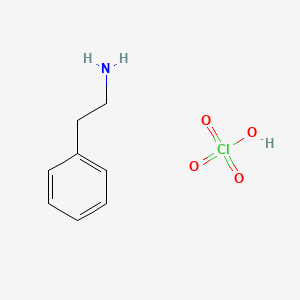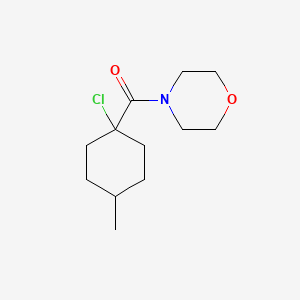
4,4'-Sulfanediylbis(tetrafluorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfanediylbis(tetrafluorophenol) is a chemical compound characterized by the presence of two tetrafluorophenol groups connected by a sulfanediyl (sulfur) bridge. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(tetrafluorophenol) typically involves the reaction of tetrafluorophenol with sulfur-containing reagents. One common method is the reaction of tetrafluorophenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain high purity 4,4’-Sulfanediylbis(tetrafluorophenol).
Industrial Production Methods
Industrial production of 4,4’-Sulfanediylbis(tetrafluorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfanediylbis(tetrafluorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfanediyl bridge to a thiol group.
Substitution: The tetrafluorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4,4’-Sulfanediylbis(tetrafluorophenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Sulfanediylbis(tetrafluorophenol) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The sulfanediyl bridge and tetrafluorophenol groups play a crucial role in these interactions, facilitating binding through hydrophobic and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfanediylbis(phenol): Similar structure but lacks the fluorine atoms.
4,4’-Oxydiphenol: Contains an oxygen bridge instead of a sulfur bridge.
2,2’-Sulfanediylbis(4,6-dichlorophenol): Contains chlorine atoms instead of fluorine.
Uniqueness
4,4’-Sulfanediylbis(tetrafluorophenol) is unique due to the presence of tetrafluorophenol groups, which impart distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it particularly valuable in applications requiring high reactivity and stability.
Properties
CAS No. |
52331-32-5 |
|---|---|
Molecular Formula |
C12H2F8O2S |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H2F8O2S/c13-1-5(17)11(6(18)2(14)9(1)21)23-12-7(19)3(15)10(22)4(16)8(12)20/h21-22H |
InChI Key |
CROVRYMXYWPJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)O)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



